Product packaging for rac-1-(4'-Methoxyphenyl)propanol-d2(Cat. No.:CAS No. 91889-40-6)

rac-1-(4'-Methoxyphenyl)propanol-d2

Cat. No.: B029529
CAS No.: 91889-40-6
M. Wt: 168.23 g/mol
InChI Key: RELLLNVFFUWXHI-SMZGMGDZSA-N
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Description

Contextualizing Stable Isotope Labeling in Advanced Chemical and Biochemical Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. cymitquimica.comamericanchemicalsuppliers.com Common stable isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). pharmaffiliates.com These isotopically labeled molecules are chemically identical to their unlabeled counterparts but are heavier, a property that makes them distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. cymitquimica.comnih.gov

This technique is indispensable in a wide array of research areas. broadinstitute.org In pharmaceutical and metabolic studies, labeled compounds are used as tracers to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. rsc.orgchemspider.com By tracking the metabolic fate of a labeled drug, researchers can identify its metabolites and better understand its safety and efficacy. broadinstitute.orgmdpi.com Furthermore, stable isotope labeling is crucial for elucidating reaction mechanisms, where the position of the isotope in the products can reveal the intricate steps of a chemical transformation. pharmaffiliates.com The use of these compounds as internal standards in quantitative analysis, particularly in mass spectrometry, allows for highly accurate and precise measurements by correcting for sample loss or variations in instrument response. researchgate.net

Methodological Implications of Deuterium Isotope Substitution in Propanol (B110389) Derivatives

The substitution of hydrogen with deuterium, known as deuteration, has specific and significant methodological implications. nih.gov Deuterium is twice as heavy as protium (B1232500) (the common isotope of hydrogen), which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. bioscientia.de This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed more slowly than those involving a C-H bond. bioscientia.deresearchgate.net This effect is a powerful tool for studying reaction mechanisms. bioscientia.de

In the context of propanol derivatives such as rac-1-(4'-Methoxyphenyl)propanol-d2, deuteration serves several key analytical purposes:

Internal Standards for Mass Spectrometry: Deuterated molecules are ideal internal standards for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net Since the deuterated standard is chemically identical to the analyte (the non-deuterated compound), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net However, it is easily distinguished by its higher mass, allowing for accurate quantification of the target analyte.

NMR Spectroscopy: In ¹H NMR spectroscopy, replacing hydrogen with deuterium removes the corresponding signal from the spectrum, which can help in assigning complex signals. Conversely, deuterium NMR (²H NMR) can be used to confirm the position and extent of deuteration.

Metabolic Studies: Deuteration can alter the metabolic profile of a drug. By strategically placing deuterium at a site of metabolic oxidation, the rate of metabolism at that position can be slowed down. This can be used to investigate metabolic pathways or to develop "heavy drugs" with improved pharmacokinetic properties, such as a longer half-life. mdpi.com

Establishing the Academic Research Niche of this compound

The specific research niche for this compound is primarily as a stable isotope-labeled internal standard for use in quantitative bioanalysis. This is inferred from its structure and the common applications of similarly deuterated compounds. Its non-deuterated counterpart, 1-(4-methoxyphenyl)propanol, is structurally related to various psychoactive compounds and their metabolites, such as methoxyphenamine and other phenylethylamines. americanchemicalsuppliers.combroadinstitute.org

The primary application of this compound is to serve as an internal standard for the precise quantification of its unlabeled analog or structurally similar molecules in complex biological matrices like urine or plasma. In forensic toxicology and clinical chemistry, accurate measurement of drug and metabolite concentrations is critical. Using a deuterated standard like this compound in a GC-MS or LC-MS assay allows analysts to correct for any variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results. nih.gov

For instance, it could be used in studies investigating the metabolism of methoxyphenamine, a compound that undergoes metabolic changes including O-demethylation and hydroxylation. americanchemicalsuppliers.combroadinstitute.org By adding a known amount of this compound to a sample, the concentration of related metabolites can be determined with high confidence.

Below is a table summarizing the key properties of this compound and its non-deuterated analog.

PropertyThis compoundrac-1-(4-Methoxyphenyl)propanol
Synonyms α-(Ethyl-1,1-d2)-4-methoxy-benzenemethanolα-Ethyl-p-methoxybenzyl alcohol
CAS Number 91889-40-65349-60-0
Molecular Formula C₁₀H₁₂D₂O₂C₁₀H₁₄O₂
Molecular Weight 168.23 g/mol 166.22 g/mol
Primary Application Internal standard for quantitative mass spectrometryChemical reagent/analyte

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B029529 rac-1-(4'-Methoxyphenyl)propanol-d2 CAS No. 91889-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterio-1-(4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELLLNVFFUWXHI-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513041
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91889-40-6
Record name Benzenemethanol, α-(ethyl-1,1-d2)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91889-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)(2,2-~2~H_2_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Deuterium Incorporation in Rac 1 4 Methoxyphenyl Propanol D2

Chemo- and Stereoselective Synthetic Pathways for Deuterated Propanol (B110389) Scaffolds

The synthesis of deuterated propanol scaffolds, including the target molecule, hinges on achieving high chemoselectivity (position-specific deuteration) and controlling stereochemistry. The primary strategies for incorporating deuterium (B1214612) into alcohol frameworks involve either the reduction of a deuterated carbonyl precursor or direct hydrogen isotope exchange (HIE) on the alcohol substrate.

A common and straightforward pathway involves the reduction of a corresponding ketone, 1-(4-methoxyphenyl)propan-1-one, using a deuterium-delivering reducing agent. The key to this approach is the synthesis of the ketone precursor, which is readily achievable through methods like the Friedel-Crafts acylation of anisole (B1667542) with propanoyl chloride. The subsequent reduction of the ketone with agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) introduces deuterium specifically at the C1 position, yielding the desired alcohol. This method offers excellent chemoselectivity for the α-position (the carbon bearing the hydroxyl group).

Alternatively, direct HIE reactions on the non-deuterated alcohol, 1-(4-methoxyphenyl)propanol, offer a more atom-economical approach. researchgate.net These reactions typically employ a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a source like deuterium oxide (D₂O). rsc.org The challenge lies in directing the exchange to the desired position. For secondary alcohols like 1-(4-methoxyphenyl)propanol, HIE reactions can potentially lead to deuteration at both the α- and β-positions. researchgate.net The mechanism often involves a temporary, catalyst-mediated oxidation of the alcohol to the corresponding ketone. nih.gov In the presence of D₂O and a base, the ketone undergoes enolization, allowing for deuterium incorporation at the adjacent carbon (the β-position of the original alcohol). Subsequent reduction of this deuterated ketone by a deuterated catalyst regenerates the alcohol, now bearing deuterium. Achieving selectivity for only the α-position via HIE is more challenging and requires specific catalytic systems designed to avoid or minimize the keto-enol tautomerism pathway that leads to β-deuteration.

Development of Novel Catalytic Approaches for Position-Specific Deuteration

Recent advancements in catalysis have provided powerful tools for the position-specific deuteration of alcohols, using readily available and economical deuterium sources like D₂O. rsc.org These methods often rely on transition-metal complexes that operate through a "borrowing hydrogen" or hydrogen-transfer mechanism. nih.gov

Ruthenium-Based Catalysts: Ruthenium complexes, particularly pincer-type catalysts like the commercially available Ru-MACHO, have proven highly effective for the deuteration of alcohols. researchgate.net In the presence of a base such as potassium tert-butoxide (KOtBu) and using D₂O as the deuterium source, these catalysts can selectively deuterate secondary alcohols. The general mechanism involves the ruthenium complex first dehydrogenating the alcohol to form an intermediate ketone and a ruthenium-dihydride species. The acidic protons of the ruthenium hydride can exchange with deuterium from D₂O. The deuterated ruthenium complex then reduces the intermediate ketone, delivering deuterium to the α-carbon and regenerating the alcohol product. For secondary alcohols, this process can also facilitate α,β-deuteration through the keto-enol tautomerism of the ketone intermediate. researchgate.net

Iridium-Based Catalysts: Iridium(III)-bipyridonate complexes have emerged as powerful catalysts for the α-selective H/D isotope exchange of alcohols. rsc.orgrsc.org These reactions can proceed under neutral or basic conditions and show remarkable tolerance for various functional groups. The proposed catalytic cycle involves the iridium catalyst dehydrogenating the alcohol to generate an aldehyde or ketone and an iridium-hydride species. This hydride rapidly exchanges with D₂O to form an iridium-deuteride. This deuteride species then reduces the carbonyl compound, resulting in the α-deuterated alcohol and regenerating the active iridium catalyst. rsc.org This approach is highly attractive due to its high selectivity for the α-position and the use of environmentally benign D₂O.

Early-Transition-Metal Alkoxides: Catalysts based on early transition metals, such as niobium, tantalum, or zirconium alkoxides, have also been shown to promote H-D exchange in alcohols. acs.orgacs.org These systems typically require elevated temperatures (180-220 °C) to facilitate the exchange. Mechanistic studies suggest that there are distinct, non-competing exchange processes for the hydroxyl proton and the α-protons, indicating that the α-C-H bonds are activated directly without crossover to the O-H exchange pool. acs.org

Optimization of Reaction Parameters for Maximizing Isotopic Purity and Yield of rac-1-(4'-Methoxyphenyl)propanol-d2

Achieving high isotopic purity and chemical yield is critical for the practical synthesis of deuterated compounds. The optimization of reaction parameters—including catalyst loading, temperature, base, and reaction time—is essential.

For catalytic HIE reactions, the choice of catalyst and conditions directly impacts the outcome. For instance, using an iridium-bipyridonate catalyst, high levels of α-deuteration (e.g., 97% D) in primary alcohols can be achieved with just 1 mol% of the catalyst at 80 °C. rsc.org For ruthenium-catalyzed systems, optimization studies on benzylic alcohols have shown that mild heating (60–100 °C) with low loadings of the Ru-MACHO catalyst (e.g., 0.2 mol%) and a base (e.g., 0.6 mol% KOtBu) are sufficient to achieve high deuterium incorporation (>95%). researchgate.net

The following table illustrates typical parameters that are optimized for catalytic deuteration of alcohols:

ParameterTypical RangeEffect on Reaction
Catalyst Loading 0.1 - 5 mol%Lowering loading reduces cost, but may require longer reaction times or higher temperatures.
Temperature 60 - 120 °CHigher temperatures generally increase reaction rates but can lead to side products or decreased selectivity.
Base 0.5 - 3 equivalentsA base is often required to facilitate keto-enol tautomerism for β-deuteration or to activate the catalyst.
Reaction Time 2 - 24 hoursTime is monitored to maximize deuterium incorporation without causing product degradation.
Deuterium Source D₂O, D₂ gasD₂O is often preferred for its low cost and safety, serving as both the deuterium source and solvent.

Monitoring the reaction progress and final product purity is crucial. Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. rsc.org HRMS can accurately determine the percentage of different H/D isotopologues (D₀, D₁, D₂, etc.), providing a direct measure of isotopic purity. nih.gov ¹H NMR can be used to observe the disappearance of the signal corresponding to the proton at the deuterated position, while ²H NMR confirms the location of the incorporated deuterium.

Investigation of Stereocontrol in the Synthesis of Racemic Deuterated Chiral Centers

The synthesis of this compound involves the creation of a chiral center at the C1 position. The designation "rac" (racemic) indicates that the product is an equal mixture of both possible enantiomers (R and S). Understanding the factors that lead to this racemic outcome is a key aspect of stereocontrol.

In synthetic pathways that proceed through a ketone intermediate, such as the reduction of 1-(4-methoxyphenyl)propan-1-one or HIE reactions involving a dehydrogenation-hydrogenation sequence, the loss of stereochemical information is inherent. The carbonyl group of the ketone is planar (sp² hybridized). The subsequent reduction step involves the attack of a deuteride (from a reagent like NaBD₄ or a deuterated metal-hydride catalyst) on this planar face.

The deuteride can attack the carbonyl carbon from either the top face or the bottom face with equal probability.

Attack from one face leads to the (R)-enantiomer.

Attack from the opposite face leads to the (S)-enantiomer.

Because there is no inherent facial bias in the substrate or the achiral reducing agent (like NaBD₄), both approaches are sterically and electronically equivalent, resulting in the formation of a 50:50 mixture of the two enantiomers—a racemic mixture.

While the goal here is a racemate, it is worth noting that stereocontrolled synthesis to produce a single enantiomer (asymmetric synthesis) is possible. This typically requires the use of a chiral catalyst or a chiral auxiliary that can differentiate between the two faces of the planar ketone intermediate, directing the deuteride attack preferentially to one side. nih.gov For the synthesis of the specified racemic compound, however, such chiral control is deliberately avoided, and conditions are chosen to ensure the non-selective reduction of the ketone intermediate.

Spectroscopic and Spectrometric Characterization of Rac 1 4 Methoxyphenyl Propanol D2 in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2H, 13C, 1H NMR) for Isotopic Fidelity

High-resolution NMR spectroscopy is the cornerstone for verifying the isotopic labeling in rac-1-(4'-Methoxyphenyl)propanol-d2. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR would be essential to confirm the precise location and extent of deuterium incorporation.

In ¹H NMR, the most telling evidence of successful deuteration at the C1 and hydroxyl positions would be the disappearance or significant attenuation of the signals corresponding to the methine proton at C1 and the hydroxyl proton. The integration of the remaining proton signals would be compared to the integration of the non-deuterated standard to quantify the isotopic purity.

¹³C NMR spectroscopy would reveal subtle but characteristic changes upon deuteration. The carbon atom directly bonded to deuterium (C1) would exhibit a multiplet splitting pattern in the proton-decoupled spectrum due to one-bond carbon-deuterium coupling (¹J_CD). Furthermore, an isotopic shift to a slightly higher field (lower ppm) is expected for C1 and, to a lesser extent, for adjacent carbons.

²H NMR spectroscopy provides direct evidence of the deuterium incorporation. A single resonance peak in the ²H spectrum would confirm the presence of deuterium. The chemical shift of this peak would correspond to the position of the deuterium atom in the molecule, providing unambiguous confirmation of the labeling site.

Table 1: Hypothetical NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityCoupling Constant (Hz)Notes
¹H~7.25dJ ≈ 8.5Aromatic protons ortho to methoxy (B1213986) group
~6.88dJ ≈ 8.5Aromatic protons meta to methoxy group
~3.79s-Methoxy protons
~1.70qJ ≈ 7.4Methylene (B1212753) protons (CH₂)
~0.85tJ ≈ 7.4Methyl protons (CH₃)
¹³C~159s-Aromatic carbon with methoxy group
~130s-Quaternary aromatic carbon
~127s-Aromatic CH ortho to propanol (B110389) group
~114s-Aromatic CH meta to propanol group
~75t¹J_CD ≈ 20-25C1 carbon attached to deuterium
~55s-Methoxy carbon
~31s-Methylene carbon (CH₂)
~10s-Methyl carbon (CH₃)
²H~4.5s-Deuteron at C1 position

Note: The chemical shifts are based on the non-deuterated compound and are subject to minor variations due to solvent and isotope effects.

Advanced Mass Spectrometry (MS) Techniques for Isotopic Purity Assessment and Structural Confirmation

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and assessing the isotopic purity of this compound. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), would be the method of choice.

The mass spectrum of the deuterated compound is expected to show a molecular ion peak ([M+H]⁺ or [M]⁺˙) that is two mass units higher than that of its non-deuterated analog. nih.gov For this compound (C₁₀H₁₂D₂O₂), the expected exact mass would be approximately 168.1119 Da, compared to 166.0994 Da for C₁₀H₁₄O₂. nih.gov The high resolving power of HRMS allows for the differentiation between the deuterated compound and any potential isobaric interferences.

The isotopic purity can be determined by examining the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species. Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate the deuterated compound from any non-deuterated starting material or byproducts, with the mass spectrometer providing definitive identification of the eluting peaks. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data

SpeciesFormulaCalculated Exact Mass (Da)
rac-1-(4'-Methoxyphenyl)propanolC₁₀H₁₄O₂166.0994
This compoundC₁₀H₁₂D₂O₂168.1119

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Deuterium Effects on Molecular Dynamics

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides insight into the molecular vibrations and the effects of isotopic substitution on the bond strengths and dynamics. The most significant change in the IR and Raman spectra of this compound compared to its non-deuterated form would be the shift of the C-H and O-H stretching vibrations to lower frequencies upon substitution with deuterium.

The C-D stretching vibration is expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free from other fundamental vibrations, making it a clear diagnostic marker for deuteration. Similarly, the O-D stretching vibration would be observed around 2400-2500 cm⁻¹, shifted from the broader O-H stretching band typically found around 3200-3600 cm⁻¹. The shift to lower wavenumbers is a direct consequence of the heavier mass of the deuterium atom. Computational studies on deuterated molecules have shown that these shifts can be predicted with a high degree of accuracy. rsc.org

Table 3: Predicted Vibrational Frequency Shifts

Vibrational ModeNon-Deuterated (cm⁻¹)Deuterated (cm⁻¹)
O-H Stretch~3400-
O-D Stretch-~2500
C-H Stretch (sp³)~2960-
C-D Stretch (sp³)-~2200

Chiroptical Spectroscopic Methods for Investigating Enantiomeric Properties in Racemic Mixtures

Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for studying the stereochemical properties of chiral molecules. Since the target compound is a racemic mixture, it would not exhibit a net CD or ORD signal. However, these techniques would be invaluable if the individual enantiomers, (R)- and (S)-1-(4'-methoxyphenyl)propanol-d2, were to be resolved.

For the separated enantiomers, CD spectroscopy would show equal and opposite absorption signals for the two enantiomers at specific wavelengths corresponding to their electronic transitions. ORD spectroscopy would measure the rotation of plane-polarized light as a function of wavelength, again with equal and opposite rotations for the (R) and (S) forms. These techniques would be crucial for confirming the enantiomeric purity of each resolved isomer and for assigning the absolute configuration by comparing the experimental spectra with those predicted from quantum chemical calculations. While no specific data exists for the deuterated compound, the general principles would apply, and the chiroptical properties are expected to be very similar to the non-deuterated enantiomers. np-mrd.org

Mechanistic and Kinetic Research Applications of Rac 1 4 Methoxyphenyl Propanol D2 As an Isotopic Probe

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its isotopes. By measuring the KIE, chemists can infer whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. In the context of rac-1-(4'-Methoxyphenyl)propanol-d2, the deuterium atoms are located at the carbon atom adjacent to the hydroxyl-bearing carbon.

While direct studies detailing the KIE for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous secondary alcohols. For instance, the oxidation of secondary alcohols to ketones often proceeds via the removal of the hydrogen atom from the alcohol's carbinol carbon (the carbon bearing the -OH group). If this C-H bond cleavage is the rate-determining step, a significant primary KIE is expected when this hydrogen is replaced by deuterium.

In a hypothetical oxidation of rac-1-(4'-Methoxyphenyl)propanol using an oxidizing agent like chromic acid, the reaction would proceed as follows:

Non-deuterated: CH₃CH₂CH(OH)C₆H₄OCH₃ → CH₃CH₂C(=O)C₆H₄OCH₃

Deuterated: CH₃CD₂CH(OH)C₆H₄OCH₃ → CH₃CD₂C(=O)C₆H₄OCH₃

If the C-H bond at the carbinol carbon is broken in the slowest step, a comparison of the reaction rates (kH/kD) would yield a value significantly greater than 1. However, since the deuterium atoms in this compound are on the adjacent methyl group, a primary KIE would not be observed in this specific oxidation. Instead, a smaller secondary KIE might be observed, providing insights into changes in hybridization at the carbon atom adjacent to the reaction center.

Tracing of Chemical Transformations and Reaction Intermediates Using Deuterium Labeling

The deuterium label in this compound serves as a tracer, allowing chemists to follow the fate of the ethyl group throughout a chemical reaction. By analyzing the position of the deuterium atoms in the products and any isolated intermediates, it is possible to map the pathway of the transformation. This is particularly useful in distinguishing between proposed reaction mechanisms.

For example, in a dehydration reaction of this compound, which would form 1-(4'-methoxyphenyl)-1-propene, the location of the deuterium atoms in the product would depend on the mechanism (e.g., E1 or E2) and whether any rearrangements occur. If the reaction proceeds without rearrangement, the product would be CH₃CD=CHC₆H₄OCH₃ or CH₂DCD=CHC₆H₄OCH₃, depending on which hydrogen is removed. The analysis of the product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the mechanistic pathway.

Investigation of Hydrogen/Deuterium Exchange Processes and Their Catalytic Modulation

Hydrogen/deuterium (H/D) exchange reactions involve the replacement of a hydrogen atom with a deuterium atom from a deuterium source, or vice versa. Studying these exchange processes can provide information about the acidity of C-H bonds and the presence of certain reactive intermediates.

In the case of this compound, the potential for H/D exchange at the carbon atoms adjacent to the carbonyl group could be investigated under various catalytic conditions (acidic, basic, or metal-catalyzed). For instance, under basic conditions that promote enolate formation, it might be possible to observe the exchange of the deuterium atoms in the ethyl group with protons from the solvent. The rate of this exchange would provide a measure of the kinetic acidity of those positions.

Computational and Experimental Approaches to Validating Proposed Mechanistic Pathways

Modern mechanistic studies often combine experimental results with computational chemistry to build a comprehensive picture of a reaction pathway. While specific computational studies on this compound are not readily found, the general approach can be described.

Experimental data, such as the KIE values and the distribution of deuterium in the products as determined by spectroscopy, provide benchmarks for theoretical models. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction. These calculations can determine the structures and energies of reactants, transition states, and products for different proposed mechanisms.

By comparing the computationally predicted KIEs and product distributions with the experimental observations for this compound, researchers could validate or refute a proposed mechanistic pathway. For example, if a mechanism involving a specific transition state is proposed, the calculated vibrational frequencies of this transition state for both the deuterated and non-deuterated species can be used to predict the KIE, which can then be compared to the experimentally measured value.

Quantitative and Qualitative Analytical Methodologies Employing Rac 1 4 Methoxyphenyl Propanol D2

Development and Validation of Chromatographic-Mass Spectrometric Methods (GC-MS, LC-MS/MS) Utilizing rac-1-(4'-Methoxyphenyl)propanol-d2 as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis using chromatographic-mass spectrometric methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ideal internal standard co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z). This compound, with its deuterium-labeled ethyl group, is an excellent candidate for an internal standard for the quantification of its non-labeled counterpart, 1-(4'-methoxyphenyl)propanol, or structurally related compounds like anethole (B165797) and its metabolites.

Method Development: In a typical method development, a known concentration of this compound would be added to calibration standards and unknown samples. The samples would then undergo preparation, which could involve liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

For GC-MS analysis , the compounds would be separated on a capillary column. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to monitor specific ions for both the analyte and the internal standard, enhancing sensitivity and selectivity.

For LC-MS/MS analysis , separation would be achieved on a suitable reversed-phase or normal-phase column. The mass spectrometer would operate in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion for each compound is selected and fragmented, and a specific product ion is then monitored. This highly selective technique significantly reduces matrix interference.

Method Validation: A method utilizing this compound as an internal standard would undergo rigorous validation according to international guidelines (e.g., ICH, FDA). Key validation parameters that would be assessed are summarized in the table below. The use of a stable isotope-labeled internal standard is known to improve the accuracy and precision of the method by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the spiked amount
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10

Application of Isotopic Dilution Mass Spectrometry for Precise Quantification of Analytes in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. It is considered a primary ratio method by metrological institutes worldwide. The principle of IDMS involves adding a known amount of an isotopically enriched standard (like this compound) to a sample containing the analyte of interest (its non-labeled counterpart).

After allowing the sample to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the signal from the analyte to the signal from the isotopically labeled standard is measured. Because the analyte and the standard are chemically identical, they behave identically during sample preparation and analysis, correcting for any losses or variations.

The concentration of the analyte in the original sample can be calculated using the following equation:

Generated code

Where:

C_x and C_s are the concentrations of the analyte and standard.

W_x and W_s are the weights of the sample and standard solution.

R_m, R_s, and R_x are the isotope ratios of the mixture, standard, and analyte.

M_x and M_s are the molecular weights of the analyte and standard.

The use of this compound in an IDMS assay would enable the highly accurate quantification of 1-(4'-methoxyphenyl)propanol in complex matrices such as plasma, urine, or environmental samples, where matrix effects can be a significant source of error.

Methodological Advancements in Tracer Studies for Kinetic and Dispositional Research

Deuterium-labeled compounds like this compound are valuable tools in tracer studies to investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of drugs and other xenobiotics. In such studies, the labeled compound is administered, and its fate in the biological system is tracked over time.

Because the deuterium (B1214612) label imparts a higher mass without significantly altering the compound's chemical and physiological properties, it can be distinguished from its endogenous or non-labeled counterparts using mass spectrometry. This allows for the simultaneous administration of the labeled and non-labeled compound (or studying the metabolism of a pro-drug to the labeled compound) and independently measuring both.

Methodological advancements in this area include:

Microdosing studies: Using highly sensitive LC-MS/MS instrumentation, very small, non-pharmacologically active doses of a labeled drug can be administered to humans to study its pharmacokinetic profile early in the drug development process.

Metabolite identification: By tracking the mass shift of the deuterium label, metabolites of the administered compound can be more easily identified in complex biological samples. For example, if this compound were administered, its metabolites would also contain the d2-label, aiding in their discovery and structural elucidation.

Absolute bioavailability studies: A labeled version of a drug is administered intravenously, while the non-labeled version is given orally. By measuring the ratio of the two in the blood, the absolute bioavailability of the oral formulation can be determined in a single experiment, reducing inter-individual variability.

Establishment of Reference Standards for Analytical Quality Control in Isotope-Labeled Research.psu.edu

The reliability of quantitative analytical data is highly dependent on the quality and characterization of the reference standards used. This compound, when produced under stringent quality control, can serve as a reference standard for several purposes in isotope-labeled research. psu.edu

Certified Reference Material (CRM): For the highest level of quality assurance, this compound could be developed into a Certified Reference Material (CRM). A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The characterization of a CRM involves:

Identity confirmation: Using techniques like NMR, IR, and high-resolution mass spectrometry.

Purity assessment: Quantitative NMR (qNMR) or mass balance approaches are often used to determine the purity with a high degree of accuracy.

Isotopic enrichment determination: Mass spectrometry is used to confirm the percentage of the d2-labeled species.

Use in Quality Control: As a well-characterized reference standard, this compound would be used to:

Prepare calibration curves for the quantification of 1-(4'-methoxyphenyl)propanol.

Serve as a quality control sample to monitor the performance of an analytical method over time.

Be used in proficiency testing schemes to assess the competence of different laboratories.

The availability of such a standard is crucial for ensuring the accuracy, comparability, and traceability of analytical results across different studies and laboratories. psu.edu

Theoretical and Computational Studies on Rac 1 4 Methoxyphenyl Propanol D2

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of rac-1-(4'-Methoxyphenyl)propanol-d2. nih.govnih.govdntb.gov.ua These calculations provide a foundational understanding of the molecule's behavior.

The electronic structure is characterized by the distribution of electrons within the molecule. In this compound, the methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, influencing the electron density of the aromatic system. acs.org This, in turn, affects the reactivity of the molecule. DFT calculations can map out the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule, providing clues to its interaction with other chemical species. nih.govresearchgate.net

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals the nature of the chemical bonds within the molecule. This includes the strength and polarity of the C-O, C-C, C-H, and O-H (or O-D) bonds. The substitution of protium (B1232500) with deuterium (B1214612) at the carbinol carbon can subtly alter the vibrational frequencies of the C-D bond compared to a C-H bond, a factor that has implications for spectroscopic analysis and reaction kinetics. utdallas.edu

Molecular Dynamics Simulations to Explore Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules. lumenlearning.com

The presence of rotatable bonds in the propanol (B110389) side chain and its connection to the phenyl ring allows the molecule to adopt various conformations. MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.netlumenlearning.com For a similar molecule, propanol, studies have shown the existence of multiple stable conformers in the gaseous state. arxiv.org The relative populations of these conformers can be influenced by the solvent environment.

Intermolecular interactions are crucial for understanding the properties of the compound in condensed phases. gatech.edu MD simulations can model these interactions, which include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger clusters, or interactions with solvent molecules. youtube.comyoutube.com The substitution of the hydroxyl proton with deuterium can slightly alter the strength and dynamics of these hydrogen bonds. aps.org

π-π Stacking: The aromatic rings of two molecules can stack on top of each other, contributing to the stability of molecular aggregates. rsc.org

These simulations provide a dynamic picture of how this compound behaves in different environments, which is essential for interpreting experimental observations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification and a deeper understanding of the molecule's properties. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. spectrabase.com These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the calculated spectra with experimental data, one can confirm the assigned structure. researchgate.net The presence of deuterium in this compound would lead to the absence of a ¹H NMR signal for the deuterated position and a characteristic triplet in the ¹³C NMR spectrum for the carbon attached to deuterium (due to C-D coupling). The effect of deuteration on the NMR spectra of other molecules has been a subject of detailed study. nih.govchemrxiv.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. researchgate.netnist.govnist.govnist.gov The substitution of hydrogen with deuterium at the carbinol position will cause a noticeable shift in the corresponding stretching and bending frequencies. The C-D stretching vibration appears at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretch (around 2850-3000 cm⁻¹). youtube.com This predictable shift is a powerful tool for confirming the site of deuteration.

Below is a table summarizing the expected and computationally predictable spectroscopic data for the non-deuterated analogue, which serves as a baseline for analyzing the deuterated compound.

Spectroscopic TechniqueKey Features for 1-(4'-Methoxyphenyl)propanolComputationally Predictable Parameters
¹H NMR Signals for methoxy protons, aromatic protons, methine proton, methylene (B1212753) protons, and methyl protons.Chemical shifts (δ) and coupling constants (J).
¹³C NMR Resonances for all unique carbon atoms, including the aromatic carbons, methoxy carbon, and the three carbons of the propanol chain.Chemical shifts (δ).
IR Spectroscopy Broad O-H stretch, C-H stretches (aromatic and aliphatic), C-O stretch, and aromatic C=C bending.Vibrational frequencies (cm⁻¹) and their intensities.

Theoretical Modeling of Deuterium Isotope Effects and Their Ramifications on Reaction Pathways

The presence of deuterium in this compound gives rise to kinetic isotope effects (KIEs), which can be modeled theoretically to understand reaction mechanisms. slideshare.netacs.org A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.

Primary Kinetic Isotope Effect: If the C-D bond is broken or formed in the rate-determining step of a reaction, a primary KIE is expected. slideshare.net Since the C-D bond has a lower zero-point energy than the C-H bond, it requires more energy to break. utdallas.edu Consequently, the reaction rate for the deuterated compound will be slower than for the non-deuterated compound. Theoretical calculations can model the transition state of a reaction and calculate the vibrational frequencies of the bonds involved, allowing for the prediction of the KIE value. pku.edu.cn

Secondary Kinetic Isotope Effect: If the C-D bond is not broken in the rate-determining step but is located at or near the reaction center, a secondary KIE may be observed. slideshare.net This effect arises from changes in the vibrational frequencies of the C-D bond between the reactant and the transition state.

Theoretical modeling can explore different potential reaction pathways and predict the KIE for each. For example, in an oxidation reaction of the alcohol to a ketone, the C-D bond at the carbinol carbon would be broken. Theoretical models can calculate the expected primary KIE for this process. Comparing the calculated KIE with an experimentally determined value can provide strong evidence for the proposed reaction mechanism. researchgate.netnih.gov Studies on similar systems, such as the reactions of deuterated 2-(4-methoxyphenyl)oxirane, have demonstrated the utility of kinetic isotope effects in elucidating reaction mechanisms. researchgate.net Inverse isotope effects, where the deuterated compound reacts faster, are also possible and can be explained through theoretical models. nih.gov

Specialized Research Applications of Rac 1 4 Methoxyphenyl Propanol D2 Across Disciplines

Utility in Organic Synthesis as a Deuterated Building Block for Complex Molecule Construction

Deuterated compounds like rac-1-(4'-Methoxyphenyl)propanol-d2 are valuable building blocks in organic synthesis, primarily for creating more complex isotopically labeled molecules. enamine.netnih.gov The presence of deuterium (B1214612) atoms at a specific position allows chemists to track reaction mechanisms, understand kinetic isotope effects, and synthesize standards for analytical chemistry. nih.gov

The synthesis of deuterated building blocks is a critical first step. Methods for preparing deuterated alcohols often involve the reduction of corresponding ketones or esters with a deuterium source, or through catalytic hydrogen-deuterium exchange reactions. thieme-connect.comresearchgate.netrsc.org For instance, α,α-dideuterio benzyl (B1604629) alcohols can be synthesized from aromatic esters using deuterium oxide (D₂O) as the deuterium source and a single-electron donor like samarium(II) iodide. thieme-connect.com Another approach involves the iridium-catalyzed α-selective deuteration of alcohols, also using D₂O as the deuterium source. rsc.orgnih.gov These methods can achieve high levels of deuterium incorporation with excellent functional group tolerance. thieme-connect.comnih.gov

Once synthesized, these deuterated building blocks can be incorporated into larger, more complex molecules. This is particularly relevant in pharmaceutical research and development, where deuterated analogues of active pharmaceutical ingredients (APIs) are synthesized to study their metabolic fate. enamine.netgoogle.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown at the deuterated site. google.com This "deuterium effect" can result in a longer drug half-life and potentially improved therapeutic profiles. enamine.net

For example, a deuterated building block like this compound could be used in the synthesis of deuterated analogues of drugs containing a similar phenylpropanol scaffold. The specific placement of the deuterium atoms on the benzylic carbon allows for precise investigation of metabolic pathways involving oxidation at this position.

A summary of common methods for synthesizing deuterated alcohols is presented below:

Method Deuterium Source Catalyst/Reagent Key Features Reference(s)
Reductive Deuteration of EstersD₂OSamarium(II) iodide (SmI₂)Good functional group tolerance, high deuterium incorporation. thieme-connect.com
α-Selective H/D Exchange of AlcoholsD₂OIridium(III)-bipyridonate complexHigh chemoselectivity for the α-position. rsc.orgnih.gov
Microbial Reductive DeuterationDeuterated carbon sources (e.g., methanol-d₄)Yeast strains (e.g., Saccharomyces cerevisiae)High enantioselectivity and isotopic labeling. rsc.org
Reductive Deuteration of Ketones/IminesD₂OPhotocatalystMild reaction conditions (room temperature and pressure). google.com

Exploration in Materials Science for the Synthesis and Characterization of Deuterated Polymers

The substitution of hydrogen with deuterium in polymers can significantly alter their physical properties, making them valuable materials for specialized applications, particularly in materials science research. researchgate.net Deuterated building blocks, such as a deuterated styrene (B11656) derivative that could be synthesized from this compound, are instrumental in creating these specialized polymers. ajsrp.com

One of the most significant applications of deuterated polymers is in neutron scattering studies. nih.govacs.org Neutrons interact differently with hydrogen and deuterium nuclei, creating a strong "contrast" between protonated and deuterated materials. nih.gov This contrast allows researchers to selectively highlight different parts of a polymer blend or a block copolymer, providing detailed information about their morphology, chain conformation, and dynamics on a nanometer scale. nih.goveuropa.eu For example, in a blend of two polymers, one can be deuterated to make it "visible" to neutrons while the other remains "invisible," allowing for the precise characterization of the blend's phase behavior.

The synthesis of deuterated polymers can be achieved by polymerizing deuterated monomers. ajsrp.comeuropa.eu For instance, a deuterated styrene monomer could be prepared and then polymerized to create deuterated polystyrene. ijcrt.org The properties of the resulting polymer, such as its glass transition temperature and thermal stability, can be subtly different from its non-deuterated counterpart due to the stronger C-D bond. researchgate.netlcms.cz

Research has shown that deuteration can enhance the thermal and oxidative stability of polymers. researchgate.netlcms.cz This increased resistance to degradation could be beneficial in applications requiring high-performance materials. Furthermore, deuterated polymers have been explored for their potential in optical applications, such as in the manufacturing of optical fibers with reduced signal loss in the infrared region. ajsrp.com

The table below highlights the impact of deuteration on polymer properties and their primary application in materials science:

Property Affected by Deuteration Effect Primary Application Reference(s)
Neutron Scattering Length Density Significant difference between H and D allows for contrast variation.Neutron Scattering Studies (e.g., SANS, reflectometry) for structural analysis of polymer blends and block copolymers. nih.govacs.org
Vibrational Frequencies C-D bonds have lower vibrational frequencies than C-H bonds.Infrared Spectroscopy, Optical Fibers. ajsrp.comlcms.cz
Thermal and Oxidative Stability Increased stability due to the stronger C-D bond.High-performance materials, space applications. researchgate.netlcms.cz
Glass Transition Temperature (Tg) Can be slightly altered.Fundamental polymer physics studies. researchgate.net

Employment in Environmental Fate and Transport Studies via Isotopic Tracing Methods

Understanding the fate and transport of organic pollutants in the environment is a critical area of research. Isotopic tracing, using compounds labeled with stable isotopes like deuterium, provides a powerful tool for these investigations. dntb.gov.uaresearchgate.net A deuterated compound such as this compound can be used as a tracer to track the movement and transformation of similar aromatic pollutants in soil and water systems. nih.gov

The principle behind isotopic tracing is to introduce a labeled compound into an environmental system and monitor its distribution and degradation over time. Because the labeled compound is chemically very similar to its non-labeled counterparts, it will undergo the same transport and degradation processes. dntb.gov.ua However, its distinct mass allows it to be differentiated from the background of naturally occurring compounds using sensitive analytical techniques like mass spectrometry. rsc.org

This approach, often referred to as compound-specific isotope analysis (CSIA), can be used to:

Identify sources of pollution: By comparing the isotopic signature of a pollutant at a contaminated site to potential sources. rsc.orgresearchgate.net

Elucidate degradation pathways: The change in the isotopic composition of a compound as it degrades can provide clues about the specific biochemical reactions taking place. nih.gov

Quantify the extent of natural attenuation: By tracking the disappearance of the labeled tracer, scientists can estimate how quickly a pollutant is being removed from the environment by natural processes.

For example, if there is a spill of an industrial solvent containing aromatic alcohols, introducing a known amount of this compound could help determine the direction and speed of the contaminant plume in groundwater, as well as the rate at which it is being biodegraded by microorganisms. The use of stable isotopes like deuterium is advantageous because they are non-radioactive and pose no environmental risk. researchgate.net

The following table outlines the applications of isotopic tracing with deuterated compounds in environmental science:

Application Methodology Information Gained Reference(s)
Source Apportionment Comparing the isotopic signature (e.g., δ²H) of a pollutant with potential sources.Identification of the origin of environmental contaminants. rsc.orgresearchgate.net
Degradation Pathway Analysis Monitoring changes in the isotopic composition of a pollutant over time.Understanding the mechanisms of biodegradation and other transformation processes. nih.gov
Quantification of Natural Attenuation Measuring the decrease in concentration of the labeled tracer in a specific environment.Assessment of the environment's capacity to naturally remediate contamination. ethernet.edu.et
Transport and Dispersion Studies Tracking the movement of the labeled compound through soil, water, or air.Modeling the spread of pollutants and predicting their environmental impact. dntb.gov.uaresearchgate.net

Future Directions and Emerging Research Avenues for Rac 1 4 Methoxyphenyl Propanol D2

Integration with Advanced High-Throughput Screening and Automation Platforms

The integration of rac-1-(4'-Methoxyphenyl)propanol-d2 into high-throughput screening (HTS) and automated platforms is a promising avenue, particularly in the realm of analytical chemistry and drug discovery. Deuterium-labeled compounds are invaluable as internal standards in quantitative mass spectrometry (MS) due to their chemical similarity to the analyte but distinct mass. wiley.comnih.gov This allows for precise quantification by correcting for variations during sample preparation and analysis. nih.govscbt.com

In an HTS setting, thousands of compounds are rapidly screened for biological activity. The use of this compound as an internal standard for its non-deuterated counterpart or similar aromatic alcohols could significantly enhance the accuracy and reliability of these large-scale experiments. Automated platforms, which are becoming increasingly common in chemical and biological research, would benefit from the robustness that deuterated standards provide, minimizing the need for repeat analyses and ensuring data integrity across extensive sample sets. nih.gov

Furthermore, high-throughput methods for the analysis of chiral alcohols are being developed, employing techniques like 19F NMR and fluorescence-based assays. nih.govacs.org While these methods may not directly require deuteration, the availability of a deuterated standard would be crucial for validating and calibrating these new high-speed analytical platforms. nih.gov

Discovery of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of deuterated compounds has traditionally relied on expensive reagents and harsh reaction conditions. However, recent advancements in synthetic organic chemistry are paving the way for more efficient and sustainable methods to produce compounds like this compound.

One of the most promising approaches is the use of heavy water (D₂O) as a cheap and abundant deuterium (B1214612) source. nih.gov Catalytic methods employing transition metals like iridium or palladium, as well as more sustainable catalysts like samarium iodide, have been shown to facilitate the deuteration of alcohols and their precursors. sigmaaldrich.comusbio.netnih.gov For instance, iridium-catalyzed hydrogen isotope exchange of alcohols using D₂O offers a direct and chemoselective route to α-deuterated alcohols. usbio.netnih.gov Another innovative approach involves the reductive deuteration of acyl chlorides using samarium iodide and D₂O, which demonstrates high functional group tolerance. sigmaaldrich.com

Photocatalysis is another emerging green chemistry tool that could be applied to the synthesis of deuterated alcohols. nih.gov These light-driven reactions can often be performed at room temperature, reducing the energy consumption of the synthetic process. The development of biocatalytic systems, for example using alcohol dehydrogenases or whole-cell biocatalysts like Daucus carota, also presents a green and highly selective route to chiral alcohols, a methodology that could be adapted for the synthesis of deuterated analogs. rsc.orgresearchgate.netrsc.orgsigmaaldrich.com

Synthetic ApproachDeuterium SourceCatalyst/MediatorKey Advantages
Catalytic H/D ExchangeD₂OIridium or Palladium ComplexesHigh selectivity, mild conditions
Reductive DeuterationD₂OSamarium Iodide (SmI₂)High functional group tolerance
PhotocatalysisD₂O or other deuterated reagentsPhotocatalystEnergy-efficient, mild conditions
BiocatalysisDeuterated starting materialsEnzymes (e.g., ADHs), Whole CellsHigh stereoselectivity, environmentally friendly

Expansion into Interdisciplinary Research Areas Leveraging Deuterium Labeling

The unique properties of deuterium-labeled compounds make them powerful tools in a variety of interdisciplinary research fields. The primary application of deuteration is in studying the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, providing insights into reaction mechanisms and metabolic pathways. acs.orgmdpi.com

For this compound, this opens up several research avenues:

Metabolic Studies: By comparing the metabolism of the deuterated and non-deuterated forms of 1-(4'-methoxyphenyl)propanol, researchers can elucidate its metabolic fate in biological systems. This is particularly relevant as similar compounds, such as 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, are known to be metabolized in rats. nih.govsigmaaldrich.com Such studies can reveal whether the propanol (B110389) side chain or the aromatic ring is the primary site of metabolic attack.

Mechanistic Elucidation: In chemical reactions, deuterated compounds can be used to probe reaction mechanisms. For example, in enzyme-catalyzed reactions, the position of the deuterium label can help to identify which C-H bond is broken in the rate-determining step.

Environmental Fate and Ecotoxicology: Deuterium-labeled compounds can be used as tracers to study the environmental degradation and bioaccumulation of pollutants. vt.edu Given the widespread presence of aromatic compounds in the environment, understanding the fate of a model compound like 1-(4'-methoxyphenyl)propanol could provide valuable data for environmental risk assessments.

Development of Stereo- and Enantioselective Applications for Optically Active Derivatives

rac-1-(4'-Methoxyphenyl)propanol is a chiral molecule, existing as a mixture of two enantiomers. The separation and study of these individual enantiomers, and their deuterated derivatives, represent a significant area for future research. It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities. nih.gov

The development of methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of 1-(4'-methoxyphenyl)propanol-d2 would be a key first step. This could be achieved through asymmetric synthesis, for example, by the biocatalytic reduction of the corresponding ketone, or by chiral resolution of the racemate using techniques like chiral high-performance liquid chromatography (HPLC). nih.govmdpi.com

Once the pure, deuterated enantiomers are available, a range of applications can be explored:

Chiral Switching: If the non-deuterated racemate shows any biological activity, there is potential for "chiral switching," where the more active or less toxic enantiomer is developed as a single-enantiomer drug. Deuteration at the chiral center can sometimes stabilize it against in-vivo racemization.

Probes for Chiral Recognition: The separated, deuterated enantiomers could serve as probes to study chiral recognition mechanisms in biological receptors or on chiral stationary phases in chromatography. wiley.com The deuterium label would allow for easy tracking and differentiation from the non-deuterated form in competitive binding assays.

Asymmetric Catalysis: The chiral alcohol itself could be investigated as a ligand or auxiliary in asymmetric catalysis, with the deuterium label providing a useful handle for mechanistic studies of the catalytic cycle.

The exploration of these future directions will undoubtedly unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across multiple scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for rac-1-(4'-Methoxyphenyl)propanol-d2, and how can deuteration efficiency be optimized?

Deuterated compounds like this compound are typically synthesized via catalytic deuteration or isotope exchange. For example, deuterium labeling at the propanol moiety may involve hydrogen-deuterium (H/D) exchange under acidic or basic conditions using deuterated solvents (e.g., D₂O or CD₃OD). Alternatively, reduction of a ketone precursor with deuterated reagents (e.g., NaBD₄) can introduce deuterium stereoselectively. Efficiency depends on reaction time, temperature, and catalyst choice (e.g., Pd/C or Raney Ni for catalytic deuteration). Post-synthesis, purity should be verified via mass spectrometry (MS) to confirm deuteration levels >98% .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly to distinguish deuterated and non-deuterated forms?

  • NMR Spectroscopy : ¹H NMR will show reduced signal intensity at deuterated positions, while ²H NMR (if accessible) directly confirms deuterium incorporation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects mass shifts due to deuterium (e.g., +2 amu for d2 labeling). Isotopic purity can be quantified using LC-MS with deuterated internal standards.
  • Infrared (IR) Spectroscopy : C-D stretching vibrations (~2000-2200 cm⁻¹) are distinct from C-H (~2800-3000 cm⁻¹).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. How do isotopic effects influence the physical and chemical properties of this compound?

Deuterium substitution alters bond strength (C-D vs. C-H), affecting reaction kinetics (kinetic isotope effects, KIEs) and thermodynamic stability. For instance:

  • Boiling/Melting Points : Slight increases due to higher molecular mass.
  • Reactivity : Reduced reaction rates in bond-cleavage steps (e.g., oxidation or acid-catalyzed dehydration).
  • Solubility : Minor changes in polar solvents.
    Quantitative comparisons require controlled experiments, such as parallel reactions with non-deuterated analogs to measure KIEs .

Advanced Research Questions

Q. How can this compound be applied in mechanistic studies to elucidate reaction pathways?

Deuterium labeling is critical for probing mechanisms via:

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps (e.g., C-H bond cleavage in oxidation).
  • Isotopic Tracing : Track deuterium migration in intermediates using MS or NMR. For example, in acid-catalyzed rearrangements, deuterium retention at specific positions reveals hydride shifts or protonation sites.
    Experimental design should include control reactions and computational modeling (e.g., DFT calculations) to validate proposed mechanisms .

Q. What methodological considerations are essential when using this compound in metabolic or pharmacokinetic studies?

  • Stability Testing : Assess deuterium loss under physiological conditions (e.g., pH 7.4 buffers, 37°C) to avoid false signals.
  • Sample Preparation : Use deuterated solvents to minimize back-exchange.
  • Analytical Sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) for low-abundance metabolites.
    Refer to safety protocols (e.g., handling deuterated waste) and ensure compliance with institutional guidelines for isotopic tracer studies .

Q. How should researchers resolve discrepancies in deuteration levels observed between NMR, MS, and chromatographic data?

  • NMR Limitations : Low deuteration (<95%) may result in residual ¹H signals. Use ¹H-²H decoupling or 2D experiments (e.g., HSQC) for clarity.
  • MS Artifacts : Isotopic impurities (e.g., residual protio species) can skew quantification. Apply deconvolution algorithms or orthogonal methods like combustion analysis.
  • Chromatographic Separation : Ensure baseline resolution of deuterated/protio forms using HILIC or chiral columns. Calibrate with certified reference materials .

Q. Methodological Tables

Parameter Technique Key Considerations
Deuteration EfficiencyHRMS, ²H NMRValidate against non-deuterated controls
Kinetic Isotope EffectsParallel Reactor ExperimentsControl temperature, solvent, and catalyst
Metabolic TracingLC-MS/MS with MRMUse stable isotope-labeled internal standards
Spectral AssignmentNIST WebBookCross-reference retention times and fragmentation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.